Shinjulactone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shinjulactone A involves the oxidative degradation of ailanthone derivatives. One of the key steps in the synthetic route is the preparation of 12,20-diacetoxy-11,16-dioxo-1,2-secopicrasa-3,12-diene-1,2-dioic acid from ailanthone . This intermediate undergoes oxidative decarboxylation using lead tetraacetate to yield spiro lactones, which are further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as Ailanthus altissima, remains a primary method. The natural compound library includes 880 single compounds isolated from medicinal plants by the Korean Medicinal Material Bank .
Chemical Reactions Analysis
Types of Reactions
Shinjulactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative degradation of ailanthone derivatives is a notable reaction that leads to the formation of this compound .
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for the oxidative decarboxylation of intermediates to form this compound.
Substitution: Substitution reactions involving this compound have not been extensively studied.
Major Products Formed
The major product formed from the oxidative degradation of ailanthone derivatives is this compound .
Scientific Research Applications
Shinjulactone A has been extensively studied for its potential therapeutic applications. It has been identified as an efficient blocker of interleukin-1β-induced nuclear factor κB activation, which plays a crucial role in vascular inflammation and atherogenesis . Additionally, this compound significantly inhibits the endothelial-mesenchymal transition, a process known to promote atherosclerosis and plaque instability . These properties make this compound a promising candidate for the treatment of vascular diseases.
Mechanism of Action
Shinjulactone A exerts its effects by targeting multiple pro-atherosclerotic disease mechanisms. It inhibits interleukin-1β-induced nuclear factor κB activation, reducing the expression of cell adhesion molecules and monocyte recruitment . Furthermore, this compound significantly reduces the expression of α-smooth muscle actin and partially restores vascular endothelial-cadherin expression, thereby inhibiting the endothelial-mesenchymal transition .
Comparison with Similar Compounds
Similar Compounds
Ailanthone: A quassinoid with a carbonyl group at C2 instead of a hydroxyl group, known for its anti-cancer effects.
Bruceines: A group of quassinoids with pharmacological properties similar to Shinjulactone A.
Uniqueness of this compound
This compound is unique due to its specific inhibitory effects on interleukin-1β-induced nuclear factor κB activation and the endothelial-mesenchymal transition without affecting lipopolysaccharide-induced nuclear factor κB activation in macrophages . This selective inhibition makes it a safer and more effective candidate for therapeutic applications in vascular diseases.
Properties
CAS No. |
89353-91-3 |
---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 |
InChI Key |
RSGAOKBKALIZEE-UBJSMSQJSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O)O |
Origin of Product |
United States |
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